(E)-N-allyl-N'-(4-bromophenyl)carbamimidothioic acid

Description

Properties

IUPAC Name |

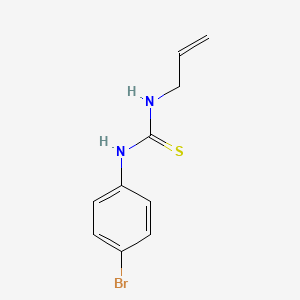

1-(4-bromophenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULNQPKNOORXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of an allylamine with 4-bromobenzonitrile, followed by hydrolysis of the nitrile group. The reaction proceeds as follows:

Allylation: Allylamine reacts with 4-bromobenzonitrile under basic conditions to form the intermediate imine.

Hydrolysis: The imine undergoes hydrolysis to yield “(E)-N-allyl-N’-(4-bromophenyl)carbamimidothioic acid.”

Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories is feasible.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.

Reduction: Reduction of the carbamimidothioic acid group may yield the corresponding amine.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.

Scientific Research Applications

- Used as a building block in organic synthesis.

- Investigated for its reactivity in various reactions.

- Limited research, but potential antimicrobial properties due to the thiocarbamoyl group.

- Requires further investigation for biological applications.

- Not commonly used in industry due to limited commercial availability.

Mechanism of Action

The exact mechanism of action remains unclear. potential molecular targets include enzymes or receptors sensitive to the carbamimidothioic acid moiety.

Comparison with Similar Compounds

Below is a detailed comparison of (E)-N-allyl-N'-(4-bromophenyl)carbamimidothioic acid with structurally or functionally related compounds, supported by evidence from diverse sources.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

*Estimated based on structural analysis.

Physical and Chemical Properties

- Solubility and Stability : The bromophenyl group likely reduces solubility in aqueous media but enhances stability in organic solvents. Comparatively, maleamic acid derivatives (e.g., N-(4-bromophenyl)maleamic acid) exhibit higher solubility due to carboxylic acid groups .

- Acidity : The thioic acid group (predicted pKa ~-3.79 in benzyl derivatives ) is less acidic than carboxylic acids (pKa ~2–4) but more acidic than thioesters. This influences reactivity in nucleophilic substitution or coordination chemistry.

Electronic and Steric Effects

- Bromophenyl vs.

- Allyl vs. Benzyl/Cyano Substituents: The allyl group offers conformational flexibility and moderate electron-donating effects, contrasting with the steric bulk of benzyl or the electron-withdrawing nature of cyano groups in analogs .

Biological Activity

(E)-N-allyl-N'-(4-bromophenyl)carbamimidothioic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBrNS

- Molecular Weight : 300.2 g/mol

This structure includes an allyl group and a bromophenyl moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that (E)-N-allyl-N'-(4-bromophenyl)carbamimidothioic acid exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Case Study: MCF-7 Cell Line

A study conducted on MCF-7 cells reported:

- IC : 25 µM after 48 hours of treatment.

- Mechanism : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

The biological activity of (E)-N-allyl-N'-(4-bromophenyl)carbamimidothioic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways crucial for cell survival.

- Receptor Binding : It binds to receptors on cell membranes, triggering signal transduction pathways that lead to apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance:

- A study published in the Journal of Medicinal Chemistry found that derivatives of this compound exhibited enhanced biological activity when modified with different substituents, suggesting structural optimization could yield more potent agents .

- Another investigation focused on its use in combination therapies, showing synergistic effects when paired with established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.